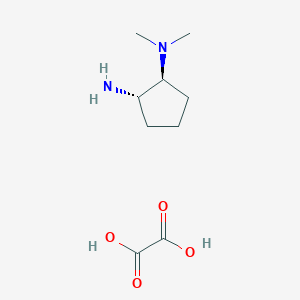
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is a chiral diamine compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of two chiral centers, making it an important subject in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological receptors to exert its effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate: The enantiomer of the compound with different stereochemistry.
Cyclopentane-1,2-diamine: A similar compound without the dimethyl groups.
N,N-Dimethylcyclohexane-1,2-diamine oxalate: A structurally related compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is unique due to its specific stereochemistry and the presence of dimethyl groups, which can influence its reactivity and interactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-9(2)7-5-3-4-6(7)8;3-1(4)2(5)6/h6-7H,3-5,8H2,1-2H3;(H,3,4)(H,5,6)/t6-,7-;/m0./s1 |
InChI Key |
OWVCQRFWHUAMNV-LEUCUCNGSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@@H]1N.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)C1CCCC1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















